molecular formula C13H10N2O3 B1392075 4-Methyl-2-(4-nitrobenzoyl)pyridine CAS No. 1187170-83-7

4-Methyl-2-(4-nitrobenzoyl)pyridine

Cat. No. B1392075
M. Wt: 242.23 g/mol
InChI Key: HQFXHYBPNWKXMF-UHFFFAOYSA-N
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Description

“4-Methyl-2-(4-nitrobenzoyl)pyridine” is an organic compound that belongs to the family of pyridines. It is an off-white solid .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of Grignard reagents . The reaction typically involves nucleophilic attack by the Grignard reagent on pyridine N-oxides, followed by treatment with acetic anhydride or DMF .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-nitrobenzoyl)pyridine” is represented by the InChI code 1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3 . The molecular weight is 242.23 .


Chemical Reactions Analysis

Pyridine derivatives, including “4-Methyl-2-(4-nitrobenzoyl)pyridine”, can undergo various chemical reactions. For instance, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

“4-Methyl-2-(4-nitrobenzoyl)pyridine” is an off-white solid . The molecular weight is 242.23 . The InChI code is 1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3 .

Scientific Research Applications

Regioselective Synthesis

4-Methyl-2-(4-nitrobenzoyl)pyridine plays a crucial role in regioselective synthesis processes. For example, it is involved in the treatment of electron-deficient pyridine N-oxides with acyl chlorides and cyclic thioethers, leading to the formation of 2-functionalized products. This type of reaction is significant in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and agrochemicals (Frei et al., 2018).

Synthesis of Carboxylic Esters and Lactones

The compound is also instrumental in synthesizing carboxylic esters and lactones, offering a versatile method for creating these essential chemical structures. This process is particularly beneficial in the pharmaceutical industry, where esters and lactones serve as core components in a wide range of therapeutic drugs (Shiina et al., 2004).

Development of Novel Polyimides

Another significant application is in the development of novel polyimides derived from pyridine-containing monomers. These polyimides exhibit excellent thermal stability and mechanical properties, making them ideal for use in high-performance materials for aerospace, electronics, and automotive industries (Wang et al., 2006).

Safety And Hazards

While specific safety and hazard information for “4-Methyl-2-(4-nitrobenzoyl)pyridine” is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-6-7-14-12(8-9)13(16)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXHYBPNWKXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248654
Record name (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-nitrobenzoyl)pyridine

CAS RN

1187170-83-7
Record name (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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